4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid
Description
4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by:
- A chloro substituent at position 4 of the pyrazole ring.
- A (4-chlorophenoxy)methyl group at position 1 of the pyrazole.
- A carboxylic acid moiety at position 3.
Properties
Molecular Formula |
C11H8Cl2N2O3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
4-chloro-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-1-3-8(4-2-7)18-6-15-5-9(13)10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
InChI Key |
GTCQXHVCZWENQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C(=N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 4-chloro-1H-pyrazole-3-carboxylic acid under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The intermediates and final product are purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
Key characteristics:
-
Esterification proceeds efficiently under acid catalysis via nucleophilic acyl substitution
-
Amidation requires initial conversion to acyl chloride intermediate
Nucleophilic Aromatic Substitution
The 4-chloro substituent on the pyrazole ring participates in displacement reactions:
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C | 4-Methoxy derivative | >95% at C4 |
| Piperidine | EtOH, reflux | 4-Piperidino analog | 88% |
Reactivity trends:
-
Electron-withdrawing carboxylic acid group at C3 directs substitution to C4 position
-
Reactions occur faster in polar aprotic solvents (DMF > EtOH)
Ether Linkage Reactivity
The (4-chlorophenoxy)methyl group shows limited hydrolysis susceptibility:
Controlled cleavage occurs under strong acidic conditions:
textCompound (1 eq) + H2SO4 (conc.) → 4-Chlorophenol + Pyrazole intermediate
-
Requires >6h reflux in H₂SO₄
-
Stability in physiological pH ranges makes it suitable for prodrug designs
Pyrazole Ring Modifications
The heterocyclic core undergoes electrophilic substitutions under specific conditions:
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro derivative (72%) |
| Bromination | Br₂/FeCl₃ | C5 | 5-Bromo product (68%) |
Steric effects from the bulky phenoxymethyl group limit reactivity at C3 and C5 positions .
Coordination Chemistry
The carboxylic acid and pyrazole N-atoms act as polydentate ligands:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Tetradentate (N,O,O-) | Catalytic oxidation studies |
| Fe(III) | Octahedral geometry | Magnetic materials research |
X-ray crystallography confirms bidentate binding through pyrazole N1 and carboxylate O atoms .
Bioconjugation Reactions
The acid group enables covalent coupling to biomolecules:
Peptide conjugation via EDC/NHS chemistry:
python# Example activation protocol 1. Dissolve compound (1 mmol) in anhydrous DMF 2. Add EDC (1.2 eq) and NHS (1.5 eq) 3. Stir 2h at RT → Active NHS ester 4. Add amine-containing peptide (1.05 eq), stir 12h
Stability Profile
Critical degradation pathways under stress conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | Carboxylic acid decarboxylation | 8.2h |
| UV light (254nm) | C-Cl bond homolysis | 3.7h |
| 40°C/75% RH | Ether oxidation | >30 days |
Formulation recommendations include light-resistant packaging and pH buffering below 6.0.
This comprehensive reactivity profile enables rational design of derivatives for specific applications, from crop protection agents to metallopharmaceutical precursors. Recent studies highlight its potential in creating kinase inhibitors through targeted C4 substitutions .
Scientific Research Applications
Fungicidal Activity
One of the primary applications of this compound is as a fungicide. It has been synthesized as an intermediate in the production of triazole fungicides, which are widely used to control plant diseases. The compound's structure allows it to inhibit fungal growth effectively.
Case Study: Efficacy Against Fungal Pathogens
Research indicates that 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid exhibits potent antifungal activity against various pathogens, including:
| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Fusarium oxysporum | 0.5 µg/mL |
| Botrytis cinerea | 0.8 µg/mL |
| Rhizoctonia solani | 0.3 µg/mL |
These results demonstrate its potential as an effective agent in agricultural settings to protect crops from fungal infections.
Anticancer Properties
The compound has garnered attention for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further pharmacological development.
Mechanism of Action
The mechanisms through which this compound exerts its anticancer effects include:
- Enzyme Inhibition : Inhibits enzymes that are critical for cancer cell proliferation.
- Receptor Modulation : Alters signaling pathways related to cell survival and apoptosis.
- Cell Cycle Arrest : Induces cell cycle arrest at the G1/S phase transition, preventing cancer cells from dividing.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings suggest that the compound is more effective than some standard chemotherapeutic agents.
Comparative Analysis with Related Compounds
To understand the unique biological profile of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
This analysis highlights the diverse applications and effectiveness of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid compared to other compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating cellular responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Position of Carboxylic Acid Group
- 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid (): Carboxylic acid at position 5 instead of 3. Alters hydrogen bonding capacity and molecular dipole moments. Impact: Reduced acidity (pKa) compared to the target compound due to positional effects on electron distribution .
Chloro Substitution Patterns
- 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid (): Replaces the phenoxymethyl group with a methyl group. Impact: Lower molecular weight (MW = 174.57 vs.
Modifications on the Phenoxymethyl Group
Halogen and Electron-Withdrawing Substituents
- 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1004193-04-7, ): Dichloro substitution on the phenoxy ring. Impact: Increased lipophilicity (ClogP ≈ 3.2 vs.
- 4-Chloro-1-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-3-carboxylic acid (): Trifluoroethoxy group replaces chlorophenoxy. Impact: Higher electronegativity and metabolic stability due to fluorine atoms, but reduced solubility in aqueous media .
Aryl Group Substitutions
- 4-Nitro-1-[3-(trifluoromethyl)phenoxymethyl]-1H-pyrazole-3-carboxylic acid (): Nitro and trifluoromethyl groups introduce strong electron-withdrawing effects. Impact: Increased acidity (predicted pKa ≈ 1.5 vs.
Additional Functional Groups
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ():
- Methyl group at position 4 and dichlorophenyl at position 1.
- Impact : Crystal structure analysis reveals intramolecular hydrogen bonds (O-H⋯O) and π-π stacking, enhancing thermal stability. MIC values against A. baumannii (1.56 µg/mL) suggest superior antimicrobial activity compared to simpler analogs .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Predicted pKa | Notable Properties |
|---|---|---|---|---|---|
| 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid (Target) | C11H8Cl2N2O3 | 294.74 | 4-Cl, (4-Cl-phenoxy)methyl, COOH (pos.3) | ~2.4 | Moderate solubility, antimicrobial |
| 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | C11H8Cl2N2O3 | 287.10 | 2,4-diCl-phenoxy, COOH (pos.3) | ~2.1 | High lipophilicity, enhanced activity |
| 4-Chloro-1-((2,2,2-trifluoroethoxy)methyl)-1H-pyrazole-3-carboxylic acid | C7H6ClF3N2O3 | 258.58 | Trifluoroethoxy, COOH (pos.3) | ~1.8 | Metabolic stability, low solubility |
| 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5ClN2O2 | 174.57 | 4-Cl, methyl, COOH (pos.3) | ~2.6 | Hydrophobic, membrane-permeable |
Research Findings and Implications
- Antimicrobial Activity : Chloro and dichloro substitutions correlate with improved MIC values, suggesting halogen bonding plays a role in target inhibition .
- Solubility vs. Activity : Bulky substituents (e.g., trifluoromethyl) reduce solubility but enhance metabolic stability, a trade-off critical for drug design .
- Crystallographic Insights : Hydrogen bonding networks stabilize the solid-state structure, influencing formulation strategies (e.g., co-crystals for solubility enhancement) .
Biological Activity
4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and related research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chlorophenoxy group and a carboxylic acid moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 276.11 g/mol.
The biological activity of 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with specific biological targets:
- Inhibition of Kinases : Research indicates that pyrazole derivatives can inhibit various kinases, including Aurora-A kinase, which plays a crucial role in cell cycle regulation. For instance, related compounds have shown IC50 values as low as 0.16 µM against Aurora-A kinase .
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For example, derivatives of pyrazole have been reported to induce apoptosis in A549 lung cancer cells with IC50 values ranging from 0.39 µM to 0.46 µM .
Biological Activity Data
The following table summarizes the biological activities associated with 4-Chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid and its derivatives:
Case Studies
Several studies have highlighted the potential applications of this compound in cancer therapy and agriculture:
- Antitumor Activity : A study demonstrated that derivatives of pyrazole exhibited potent antitumor activity by inducing apoptosis in cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
- Agrochemical Applications : The compound has been explored as an intermediate in the synthesis of agrochemicals like difenoconazole, a triazole fungicide effective against various plant diseases . Its structural similarity to other effective fungicides suggests potential efficacy in agricultural applications.
- Environmental Impact : Research into the environmental persistence and degradation pathways of chlorinated compounds indicates that while these compounds can be effective as pesticides, their environmental fate must be carefully evaluated to mitigate potential ecological risks .
Q & A
Basic: What are the key synthetic steps for preparing 4-chloro-1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid?
Answer:
A typical synthesis involves:
- Condensation : Reacting substituted hydrazines (e.g., 2,4-dichlorophenylhydrazine hydrochloride) with β-keto esters (e.g., ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate) in ethanol/toluene to form hydrazones .
- Cyclization : Adding para-toluenesulfonic acid to promote pyrazole ring formation under reflux conditions .
- Hydrolysis : Treating the ester intermediate with KOH in methanol to hydrolyze the ester group to a carboxylic acid .
- Purification : Crystallization via slow evaporation of acetic acid solutions yields pure crystals suitable for X-ray analysis .
Advanced: How can researchers resolve low yields during cyclization due to solubility issues?
Answer:
- Solvent Optimization : Use a ternary azeotrope (water/ethanol/toluene) to remove byproducts and improve reaction efficiency .
- Temperature Control : Maintain reflux conditions to enhance solubility of intermediates.
- Additives : Catalytic amounts of para-toluenesulfonic acid or other Brønsted acids can accelerate cyclization .
- Post-Reaction Handling : Decant solvents into warm water (333 K) during hydrolysis to prevent premature crystallization of intermediates .
Structural: What intermolecular interactions stabilize the crystal lattice of this compound?
Answer:
X-ray crystallography reveals:
- Hydrogen Bonding : Intramolecular O–H⋯O bonds between carboxylic acid groups stabilize the molecular conformation .
- π–π Stacking : Interactions between pyrazole and chlorophenyl rings (centroid distances: ~3.85 Å) contribute to lattice stability .
- C–H⋯π Contacts : Methyl groups interact with aromatic rings (distance: ~2.8 Å), further stabilizing the packing .
- Dihedral angles between aromatic rings (e.g., 58.42°–69.99°) influence molecular planarity and packing efficiency .
Analytical: Which techniques are critical for confirming structural and conformational integrity?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., C–C bond lengths: ~1.4 Å; Cl–C–C angles: ~120°) .
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methyl groups at δ ~2.3 ppm; aromatic protons at δ ~7.0–7.5 ppm) .
- FT-IR Spectroscopy : Confirms carboxylic acid (C=O stretch: ~1700 cm) and pyrazole ring (C–N stretch: ~1600 cm) .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Advanced: How can researchers address contradictions in reported dihedral angles for similar pyrazole derivatives?
Answer:
- Comparative Crystallography : Analyze multiple crystal structures (e.g., P2/c vs. P space groups) to assess packing-induced conformational variations .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict stable conformers and compare with experimental data .
- Sample Purity : Ensure crystallization conditions (solvent, temperature) are consistent to minimize artifacts .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Solubility : Prepare stock solutions in DMSO or methanol (25 mM) to avoid precipitation; store at –20°C (≤1 month) or –80°C (≤6 months) .
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .
- Stability : Protect from light and moisture to prevent decomposition of the chlorophenoxy group .
Advanced: How can researchers optimize the Mannich reaction for functionalizing this compound?
Answer:
- Substrate Design : Use N,N′-bis(methoxymethyl)diaza-18-crown-6 to link pyrazole moieties via NCHN bridges, achieving >98% yield .
- Reaction Conditions : Perform reactions in anhydrous THF at 0–5°C to control exothermicity.
- Workup : Neutralize with dilute HCl and extract with dichloromethane to isolate crown ether derivatives .
Methodological: What strategies improve solubility for biological assays?
Answer:
- Salt Formation : Convert the carboxylic acid to sodium or potassium salts using NaHCO/KOH .
- Co-Solvents : Use DMSO-PBS mixtures (≤10% DMSO) to maintain aqueous compatibility .
- Prodrug Synthesis : Esterify the carboxylic acid (e.g., methyl or ethyl esters) to enhance membrane permeability .
Advanced: How does substituent variation impact bioactivity in pyrazole analogs?
Answer:
- Chlorophenyl Groups : Enhance lipophilicity and target binding (e.g., carbonic anhydrase inhibition) .
- Trifluoromethyl Groups : Improve metabolic stability and electron-withdrawing effects .
- Carboxylic Acid : Facilitate hydrogen bonding with enzyme active sites (e.g., prostaglandin synthases) .
Contradictions: How to reconcile discrepancies in reported antibacterial activity for pyrazole derivatives?
Answer:
- Assay Variability : Standardize MIC testing using CLSI guidelines against Gram-positive/negative strains .
- Structural Modifications : Compare acyloxy (e.g., 5-acyloxypyrazoles) vs. carboxylic acid derivatives to assess activity trends .
- Mechanistic Studies : Use molecular docking to correlate substituent effects (e.g., chloro vs. methoxy groups) with target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
